4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, lithium sodium salt
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Overview
Description
4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, lithium sodium salt is a complex organic compound belonging to the class of diazo dyes. These dyes are known for their vibrant colors and are widely used in various industrial applications, including textile dyeing and printing. The compound’s structure features multiple azo groups (-N=N-) and sulfonic acid groups, which contribute to its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, lithium sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-diaminophenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid under alkaline conditions to form the azo compound.
Further Diazotization and Coupling: The resulting compound undergoes further diazotization and coupling with additional 2,4-diaminophenylamine to form the final product.
Lithium and Sodium Salt Formation: The final step involves converting the compound into its lithium sodium salt form by treating it with lithium and sodium hydroxides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Various nucleophiles under basic or acidic conditions, depending on the desired substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, lithium sodium salt has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile dyeing and printing due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The sulfonic acid groups enhance its solubility in water, making it suitable for use in aqueous environments. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological staining or forming complexes with drugs in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
Disodium 4-amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate: Similar structure but lacks lithium.
Disodium 4-amino-3-((4-((2-amino-4-hydroxyphenyl)azo)phenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: Another diazo dye with different substitution patterns.
Uniqueness
The presence of both lithium and sodium in the salt form of 4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid enhances its solubility and reactivity compared to similar compounds. This unique combination allows for specific applications where dual cation presence is beneficial.
Properties
CAS No. |
83221-72-1 |
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Molecular Formula |
C34H27LiN13NaO7S2 |
Molecular Weight |
823.8 g/mol |
IUPAC Name |
lithium;sodium;4-amino-3,6-bis[[4-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H29N13O7S2.Li.Na/c35-18-1-11-26(24(37)15-18)44-40-20-3-7-22(8-4-20)42-46-32-28(55(49,50)51)13-17-14-29(56(52,53)54)33(34(48)30(17)31(32)39)47-43-23-9-5-21(6-10-23)41-45-27-12-2-19(36)16-25(27)38;;/h1-16,48H,35-39H2,(H,49,50,51)(H,52,53,54);;/q;2*+1/p-2 |
InChI Key |
ZWIKPRCSZUCUSN-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+] |
Origin of Product |
United States |
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